4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE
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Overview
Description
4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is an organic compound that belongs to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features an ethoxy group attached to a benzene ring, which is further substituted with a pentan-3-yl group and a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE typically involves the following steps:
Nitration of Ethoxybenzene: Ethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 4-ethoxy-1-nitrobenzene.
Reduction of Nitro Group: The nitro group in 4-ethoxy-1-nitrobenzene is reduced to an amine group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 4-ethoxyaniline.
Sulfonation: 4-ethoxyaniline is then sulfonated using chlorosulfonic acid to form 4-ethoxybenzenesulfonamide.
Alkylation: Finally, the sulfonamide is alkylated with 3-pentyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing by-products and optimizing purity.
Chemical Reactions Analysis
Types of Reactions
4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE undergoes several types of chemical reactions:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: 4-ethoxybenzoic acid.
Reduction: 4-ethoxy-N-(pentan-3-yl)benzene-1-amine.
Substitution: 4-ethoxy-N-(pentan-3-yl)-2-bromobenzene-1-sulfonamide.
Scientific Research Applications
4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its antibacterial properties, similar to other sulfonamide drugs.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.
Pathways Involved: Inhibition of dihydropteroate synthase disrupts the production of folic acid, an essential nutrient for bacterial growth and replication, leading to bacteriostatic effects.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.
Sulfamethazine: Commonly used in veterinary medicine.
Uniqueness
4-ETHOXY-N-(PENTAN-3-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic properties and potentially different spectrum of activity compared to other sulfonamides.
Properties
IUPAC Name |
4-ethoxy-N-pentan-3-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c1-4-11(5-2)14-18(15,16)13-9-7-12(8-10-13)17-6-3/h7-11,14H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWISEHPJDGQJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NS(=O)(=O)C1=CC=C(C=C1)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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